CCR7 Ligand 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

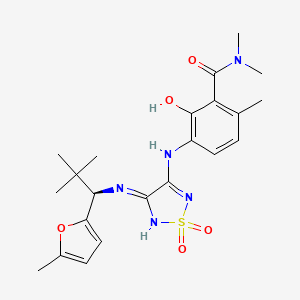

IUPAC Name |

3-[[4-[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]imino-1,1-dioxo-1,2,5-thiadiazol-3-yl]amino]-2-hydroxy-N,N,6-trimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O5S/c1-12-8-10-14(17(28)16(12)21(29)27(6)7)23-19-20(26-33(30,31)25-19)24-18(22(3,4)5)15-11-9-13(2)32-15/h8-11,18,28H,1-7H3,(H,23,25)(H,24,26)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYXLCLBDVEYAL-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)NC2=NS(=O)(=O)NC2=NC(C3=CC=C(O3)C)C(C)(C)C)O)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C=C1)NC2=NS(=O)(=O)NC2=N[C@@H](C3=CC=C(O3)C)C(C)(C)C)O)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Central Role of CCR7 and its Ligands in Orchestrating T-Cell Homing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The orchestrated trafficking of T-lymphocytes throughout the body is fundamental to adaptive immunity. A critical axis in this process is the chemokine receptor CCR7 and its cognate ligands, CCL19 (also known as EBI1-Ligand Chemokine or Macrophage Inflammatory Protein-3β) and CCL21 (also known as Secondary Lymphoid-tissue Chemokine). This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which CCR7 and its ligands govern T-cell homing to secondary lymphoid organs, a crucial step for the initiation of immune responses. We will delve into the nuanced signaling pathways, present key quantitative data, and provide detailed experimental protocols relevant to the study of this vital immunological process.

The CCR7-Ligand Axis: Core Components and Expression

The interaction between CCR7, a G-protein coupled receptor (GPCR), and its ligands is a cornerstone of immune surveillance.

-

CCR7: Expressed predominantly on naive T-cells, central memory T-cells, regulatory T-cells, and mature dendritic cells (DCs)[1][2][3]. Its expression is a defining characteristic of T-cells that are primed for migration to secondary lymphoid organs.

-

CCL19: Primarily expressed by stromal cells within the T-cell zones of lymph nodes, the spleen, and Peyer's patches. Mature dendritic cells also represent a significant source of CCL19[4].

-

CCL21: Exhibits a broader expression pattern. It is secreted by stromal cells in the T-cell zones and is also notably expressed on high endothelial venules (HEVs) and lymphatic endothelial cells[5]. This dual localization is critical for both the entry and positioning of T-cells within the lymph node.

Quantitative Insights into the CCR7-Ligand Interaction

| Parameter | CCL19 | CCL21 | Reference(s) |

| Functional Potency (EC50) | G protein signaling: ~0.4 nM (logEC50: -9.4 M) | G protein signaling: Less potent than CCL19 | |

| β-arrestin-2 recruitment: ~12.6 nM (logEC50: -7.9 M) | β-arrestin-2 recruitment: Very weak to negligible | ||

| Concentration in Spleen | Significantly lower than CCL21 | >20-fold higher than in LTα-/- mice (indicative of high basal levels) | |

| Relative Abundance in Lymphoid Tissues | Present at much lower concentrations than CCL21. | The dominant CCR7 ligand in terms of concentration. |

The Intricate Signaling Cascades of CCR7

Upon ligand binding, CCR7 initiates a cascade of intracellular signaling events that culminate in directed T-cell migration. Notably, CCL19 and CCL21, despite binding to the same receptor, can elicit biased signaling with distinct downstream effects.

Canonical Gαi-Dependent Signaling

Both CCL19 and CCL21 activate the pertussis toxin-sensitive Gαi subunit of the heterotrimeric G-protein complex. This leads to the activation of multiple downstream pathways crucial for cell motility.

Caption: Canonical Gαi-dependent signaling pathway initiated by CCR7 engagement.

Biased Signaling: The Divergent Roles of CCL19 and CCL21

A key aspect of CCR7 biology is the differential signaling elicited by its two ligands. CCL19 is a potent inducer of β-arrestin recruitment, leading to robust receptor internalization and desensitization. In contrast, CCL21 is a weak inducer of β-arrestin recruitment. This has significant functional consequences. The CCL19-mediated pathway, through β-arrestin, can lead to the activation of MAPK pathways, such as ERK1/2, and has been linked to the upregulation of KLF-2 and EDG-1 (S1P1), a receptor crucial for T-cell egress from lymph nodes.

Caption: Biased signaling pathways of CCL19 and CCL21 through CCR7.

The Process of T-Cell Homing to Lymph Nodes

T-cell homing is a multi-step process involving tethering, rolling, activation, arrest, and transmigration across the HEVs.

-

Tethering and Rolling: Naive T-cells in the bloodstream initially tether to and roll along the surface of HEVs, a process mediated by L-selectin (CD62L) on the T-cell binding to its ligands on the endothelial cells.

-

Chemokine Activation: CCL21, immobilized on the surface of HEVs, is presented to the rolling T-cells. Engagement of CCR7 by CCL21 triggers a rapid intracellular signaling cascade.

-

Integrin Activation and Arrest: CCR7 signaling leads to a conformational change in the integrin LFA-1 on the T-cell surface, increasing its affinity for its ligand, ICAM-1, on the endothelial cells. This high-affinity interaction mediates firm adhesion and arrest of the T-cell on the HEV wall.

-

Transendothelial Migration: Following arrest, the T-cell migrates across the endothelial layer and into the lymph node parenchyma, a process known as diapedesis.

-

Intranodal Migration: Once inside the lymph node, T-cells continue to respond to gradients of CCL19 and CCL21 within the T-cell zone, facilitating their scanning of antigen-presenting dendritic cells.

Caption: Workflow of T-cell homing from blood into the lymph node.

Experimental Protocols

In Vitro T-Cell Chemotaxis Assay (Transwell Assay)

This assay measures the directed migration of T-cells towards a chemokine gradient.

Materials:

-

Transwell inserts (e.g., 5 µm pore size for T-cells)

-

24-well plates

-

Purified human or murine T-cells

-

RPMI 1640 medium with 0.5% BSA

-

Recombinant human or murine CCL19 and CCL21

-

Flow cytometer or plate reader for cell quantification

Procedure:

-

Prepare a stock solution of T-cells at a concentration of 1-2 x 10^6 cells/mL in RPMI 1640 with 0.5% BSA.

-

In the lower chambers of a 24-well plate, add 600 µL of RPMI 1640 with 0.5% BSA containing various concentrations of CCL19 or CCL21 (e.g., 0.1-100 nM). Include a negative control with no chemokine.

-

Add 100 µL of the T-cell suspension to the upper chamber of each Transwell insert.

-

Place the inserts into the wells of the 24-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

After incubation, carefully remove the inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed time) or a cell viability assay (e.g., MTT or CyQUANT).

-

Calculate the chemotactic index by dividing the number of cells that migrated in the presence of a chemokine by the number of cells that migrated in the absence of a chemokine.

Flow Cytometry for CCR7 Expression on Human T-Cells

This protocol allows for the quantification of CCR7-expressing T-cell subsets.

Materials:

-

Freshly isolated human peripheral blood mononuclear cells (PBMCs)

-

FACS buffer (PBS with 2% FBS and 0.09% sodium azide)

-

Fluorochrome-conjugated antibodies:

-

Anti-human CCR7 (e.g., clone G043H7 or 2-L1-A)

-

Anti-human CD3

-

Anti-human CD4

-

Anti-human CD8

-

Anti-human CD45RA

-

Isotype control for the CCR7 antibody

-

-

Flow cytometer

Procedure:

-

Resuspend up to 1 x 10^6 PBMCs in 100 µL of FACS buffer in a FACS tube.

-

Add the titrated amounts of the anti-CCR7 antibody and other cell surface marker antibodies (CD3, CD4, CD8, CD45RA). For the negative control, use the isotype control antibody in a separate tube.

-

Incubate the cells in the dark for 30 minutes at 4°C or room temperature, as staining for some CCR7 clones is temperature-sensitive.

-

Wash the cells by adding 2 mL of FACS buffer and centrifuging at 300-400 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 300-500 µL of FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software, gating on lymphocytes, then T-cell subsets (e.g., CD3+CD4+), and finally determining the percentage of CCR7+ cells within each population. Naive T-cells are typically identified as CD45RA+CCR7+, while central memory T-cells are CD45RA-CCR7+.

In Vivo Competitive Homing Assay

This assay compares the ability of two differentially labeled T-cell populations to home to lymphoid organs in a recipient mouse.

Materials:

-

Two populations of murine T-cells to be compared (e.g., wild-type vs. knockout)

-

Cell tracking dyes (e.g., CFSE and CellTrace Violet)

-

Recipient mice

-

PBS

-

Flow cytometer

Procedure:

-

Prepare single-cell suspensions of the two T-cell populations.

-

Label one population with CFSE (e.g., at 5 µM) and the other with CellTrace Violet (e.g., at 5 µM) according to the manufacturers' protocols.

-

Wash the labeled cells extensively with PBS.

-

Mix the two labeled cell populations at a 1:1 ratio.

-

Inject a total of 5-10 x 10^6 cells intravenously into recipient mice.

-

After a defined period (e.g., 2-24 hours), euthanize the mice and harvest lymph nodes and spleen.

-

Prepare single-cell suspensions from the harvested organs.

-

Analyze the cell suspensions by flow cytometry to determine the ratio of the two labeled populations in each organ.

-

Calculate a homing index by normalizing the output ratio of the two populations in each tissue to the input ratio.

Implications for Drug Development

The central role of the CCR7/ligand axis in T-cell trafficking makes it an attractive target for therapeutic intervention in various diseases.

-

Autoimmune Diseases and Transplant Rejection: Inhibiting CCR7 signaling could prevent the migration of autoreactive T-cells and mature DCs to lymph nodes, thereby dampening the initiation of pathological immune responses.

-

Cancer Immunotherapy: Enhancing the homing of effector T-cells to tumor-draining lymph nodes by modulating CCR7 signaling could potentiate anti-tumor immunity. Conversely, blocking CCR7 on tumor cells could prevent their metastasis to lymph nodes.

-

Infectious Diseases: Modulating T-cell trafficking via the CCR7 axis could be a strategy to enhance immune responses to pathogens or to control immunopathology.

Conclusion

The CCR7 chemokine receptor and its ligands, CCL19 and CCL21, are indispensable for the homing of T-cells to secondary lymphoid organs, a process that is foundational to adaptive immunity. Their differential expression and biased signaling capabilities provide a sophisticated mechanism for the precise control of immune cell trafficking. A thorough understanding of this axis, facilitated by the experimental approaches detailed herein, is crucial for advancing our knowledge of immunology and for the development of novel therapeutics targeting a wide range of human diseases.

References

- 1. Combinatorial Guidance by CCR7 Ligands for T Lymphocytes Migration in Co-Existing Chemokine Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Frontiers | CCL19 and CCR7 Expression, Signaling Pathways, and Adjuvant Functions in Viral Infection and Prevention [frontiersin.org]

- 4. CCR7/CCL19 Controls Expression of EDG-1 in T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

The Dichotomy of CCR7 Ligands: A Technical Guide to CCL19 and CCL21 in Dendritic Cell Migration

For Researchers, Scientists, and Drug Development Professionals

Abstract

The migration of dendritic cells (DCs) to secondary lymphoid organs is a cornerstone of adaptive immunity, a process meticulously orchestrated by the chemokine receptor CCR7 and its ligands, CCL19 and CCL21. While both chemokines bind to the same receptor, they elicit distinct migratory and signaling responses, fine-tuning the immune response. This technical guide provides an in-depth analysis of the functional roles of CCL19 and CCL21 in DC migration, detailing the underlying signaling pathways, quantitative comparisons of their activities, and comprehensive protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers in immunology and professionals in drug development targeting the CCR7 axis for therapeutic intervention.

Introduction: The CCR7-CCL19/CCL21 Axis in Immune Surveillance

Dendritic cells are professional antigen-presenting cells (APCs) that act as sentinels of the immune system.[1] Upon encountering pathogens or inflammatory stimuli in peripheral tissues, immature DCs undergo a maturation process. A critical aspect of this maturation is the upregulation of the C-C chemokine receptor 7 (CCR7).[2][3] This upregulation renders DCs responsive to the chemokines CCL19 (also known as Macrophage Inflammatory Protein-3-beta, MIP-3β) and CCL21 (also known as Secondary Lymphoid-tissue Chemokine, SLC).[3]

CCL19 and CCL21 are primarily expressed by stromal cells within the T-cell zones of secondary lymphoid organs such as lymph nodes.[3] Additionally, CCL21 is expressed by lymphatic endothelial cells. This expression pattern creates a chemokine gradient that guides CCR7-expressing mature DCs from the periphery, through the lymphatic vessels, and into the lymph nodes. Once in the lymph node, DCs present processed antigens to naive T-cells, initiating an adaptive immune response. The CCR7/CCL19/CCL21 axis is therefore pivotal for the initiation of T-cell mediated immunity.

While both CCL19 and CCL21 are cognate ligands for CCR7, they exhibit significant functional differences. These differences arise from their distinct structural properties, expression patterns, and their interactions with the extracellular matrix, leading to biased signaling and distinct migratory outcomes. Understanding these nuances is critical for both fundamental immunology and the development of novel immunotherapies.

Quantitative Comparison of CCL19 and CCL21 in Dendritic Cell Migration

Although CCL19 and CCL21 bind to the same receptor, their effects on dendritic cell migration are not identical. Quantitative analyses have revealed key differences in their potency and efficacy in directing cell movement.

| Parameter | CCL19 | CCL21 | Reference(s) |

| Binding Affinity (Kd) to CCR7 | ~100 pM | ~100 pM | |

| Chemotactic Potency | More potent in inducing directed migration in some 3D assays. | More potent directional cue in 3D collagen matrices. | |

| Receptor Internalization | Induces rapid and robust CCR7 internalization. | Induces significantly less CCR7 internalization. | |

| Extracellular Matrix Binding | Does not bind significantly to the extracellular matrix. | Binds strongly to glycosaminoglycans in the extracellular matrix via its positively charged C-terminus. | |

| ERK Phosphorylation | Induces weaker ERK phosphorylation compared to CCL21. | Induces stronger and more sustained ERK phosphorylation. |

Signaling Pathways in CCL19- and CCL21-Mediated Dendritic Cell Migration

The binding of CCL19 and CCL21 to CCR7, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that culminate in cytoskeletal rearrangement, cell polarization, and directed migration. The primary signaling pathways involved are the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway, and the Rho family of small GTPases.

Prostaglandin E2 (PGE2) has been shown to be a critical factor in facilitating CCR7 signal transduction, particularly for the mobilization of intracellular calcium, which is essential for DC migration in response to CCL19 and CCL21.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of CCL19 and CCL21 in dendritic cell migration.

Dendritic Cell Chemotaxis Assay (Transwell Assay)

This assay is used to quantify the directed migration of dendritic cells in response to a chemokine gradient.

Materials:

-

Mature dendritic cells

-

RPMI 1640 medium with 0.5% BSA

-

Recombinant human/mouse CCL19 and CCL21

-

24-well Transwell plates (5 µm pore size)

-

Flow cytometer or hemocytometer

Procedure:

-

Cell Preparation:

-

Culture and mature dendritic cells using your standard protocol.

-

Harvest the mature DCs and wash them once with serum-free RPMI 1640.

-

Resuspend the cells in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Add 600 µL of RPMI 1640 with 0.5% BSA containing the desired concentration of CCL19 or CCL21 to the lower wells of the 24-well Transwell plate. Use medium without chemokine as a negative control.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the cell suspension (1 x 10^5 cells) to the top of each insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2 to 4 hours. The optimal incubation time may vary depending on the DC subtype and maturation state.

-

-

Quantification of Migration:

-

Carefully remove the Transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Count the number of migrated cells using a flow cytometer (by acquiring events for a fixed period) or a hemocytometer.

-

The results can be expressed as the absolute number of migrated cells or as a chemotactic index (the fold increase in migration over the negative control).

-

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon chemokine receptor activation.

Materials:

-

Mature dendritic cells

-

Calcium-sensitive fluorescent dye (e.g., Fura-4 AM or Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Recombinant human/mouse CCL19 and CCL21

-

Fluorometer or flow cytometer with a UV light source

Procedure:

-

Cell Loading:

-

Resuspend mature DCs at 1-2 x 10^6 cells/mL in HBSS.

-

Add the calcium-sensitive dye (e.g., 1-5 µM Fura-4 AM) to the cell suspension.

-

Incubate for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

Resuspend the cells in HBSS at a final concentration of 1 x 10^6 cells/mL.

-

-

Measurement of Calcium Flux:

-

Equilibrate the loaded cells at 37°C for at least 10 minutes.

-

Establish a baseline fluorescence reading for 30-60 seconds.

-

Add CCL19 or CCL21 to the cell suspension and continue recording the fluorescence for several minutes.

-

As a positive control, add a calcium ionophore (e.g., ionomycin) at the end of the experiment to determine the maximal fluorescence.

-

-

Data Analysis:

-

The change in intracellular calcium is typically represented as a ratio of fluorescence intensities at different emission wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence intensity over baseline (for single-wavelength dyes like Fluo-4).

-

Western Blot for ERK1/2 Phosphorylation

This method is used to detect the activation of the MAPK signaling pathway by assessing the phosphorylation of ERK1/2.

Materials:

-

Mature dendritic cells

-

Recombinant human/mouse CCL19 and CCL21

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting equipment

Procedure:

-

Cell Stimulation and Lysis:

-

Starve mature DCs in serum-free medium for 2-4 hours.

-

Stimulate the cells with CCL19 or CCL21 for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.

-

-

Densitometry:

-

Quantify the band intensities and express the results as the ratio of phosphorylated ERK to total ERK.

-

Conclusion and Future Directions

The chemokines CCL19 and CCL21, through their shared receptor CCR7, are indispensable for the guided migration of dendritic cells to secondary lymphoid organs, a process that is fundamental to the initiation of adaptive immunity. While they share a common receptor, their distinct biochemical properties and interactions with the microenvironment result in a nuanced regulation of DC trafficking. CCL21, with its ability to bind to the extracellular matrix, is thought to provide a haptotactic gradient for initial guidance, while the soluble chemokine CCL19 may play a more dominant role in the final stages of migration within the lymph node.

The differential signaling elicited by these two ligands, particularly with respect to receptor internalization and the kinetics of downstream pathway activation, provides a clear example of biased agonism. This phenomenon has significant implications for the development of therapeutics targeting the CCR7 axis. For instance, small molecule agonists or antagonists could be designed to selectively promote or inhibit specific downstream signaling pathways, thereby fine-tuning the immune response for the treatment of autoimmune diseases, chronic inflammation, or cancer.

Future research should continue to dissect the precise molecular mechanisms underlying the biased signaling of CCL19 and CCL21. Advanced imaging techniques, such as intravital microscopy, will be crucial in further elucidating the spatio-temporal dynamics of DC migration in response to these chemokines in vivo. A deeper understanding of the intricate interplay between CCL19, CCL21, and CCR7 will undoubtedly pave the way for innovative immunomodulatory therapies.

References

- 1. Dendritic cell chemotaxis in 3D under defined chemokine gradients reveals differential response to ligands CCL21 and CCL19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autocrine CCL19 blocks dendritic cell migration toward weak gradients of CCL21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

A Technical Guide to the CCR7-CCL21 Signaling Pathway in Lymph Node Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the C-C Motif Chemokine Receptor 7 (CCR7) and its ligand, C-C Motif Chemokine Ligand 21 (CCL21), in the context of secondary lymphoid organogenesis, with a primary focus on lymph node development. This document details the molecular signaling cascade, presents key quantitative data from foundational studies, and outlines the experimental protocols used to elucidate the pathway's function.

Introduction: The Architects of Lymphoid Structure

Lymph nodes (LNs) are highly organized microenvironments essential for the initiation of adaptive immune responses.[1] Their formation, or organogenesis, is a complex process that begins during embryonic development and is critically dependent on the precise trafficking and interaction of hematopoietic and stromal cells.[2] The CCR7-CCL21 signaling axis is a master regulator of this process, orchestrating the migration and clustering of key cell populations to form the nascent LN anlage.[3][4] CCL21, a homeostatic chemokine expressed by stromal and lymphatic endothelial cells, binds to its receptor, CCR7, which is expressed on lymphocytes and dendritic cells, thereby directing their localization and initiating the architectural development of lymphoid tissues.[5] Dysregulation of this pathway can lead to severe immunodeficiencies characterized by disorganized or absent lymph nodes.

Core Components and Cellular Players

The development of lymph nodes is orchestrated by the interaction between two primary cell types, guided by the CCR7-CCL21 axis:

-

Lymphoid Tissue inducer (LTi) Cells: A subset of innate lymphoid cells (ILCs) that express CCR7. These hematopoietic cells are crucial for initiating LN formation.

-

Lymphoid Tissue organizer (LTo) Cells: Mesenchymal stromal cells within the LN anlage that express CCL21. The interaction between LTi and LTo cells is fundamental for the development of the lymph node structure.

CCL21 is constitutively expressed by LTo cells and lymphatic endothelial cells within the developing lymph node region. This creates a chemokine gradient that attracts CCR7-expressing LTi cells and lymphocytes to the site of the future lymph node, initiating the clustering and organization required for its formation.

The CCR7-CCL21 Signaling Cascade

Binding of CCL21 to CCR7, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that drive cellular responses such as chemotaxis, survival, and proliferation.

Upon ligand binding, CCR7 undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins (primarily of the Gαi subtype). The activated G-protein dissociates into Gαi and Gβγ subunits, which trigger multiple downstream effector pathways:

-

Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: This pathway is crucial for cell survival, proliferation, and migration. Activated Gβγ subunits recruit and activate PI3K, which phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger, leading to the activation of AKT, a serine/threonine kinase that regulates a wide variety of intracellular targets to promote cell survival and motility.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK cascade, particularly the Extracellular signal-Regulated Kinase (ERK1/2) pathway, is activated and plays a significant role in cell migration and invasion. This pathway is implicated in the cytoskeletal rearrangements necessary for directed cell movement.

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway has also been implicated in CCR7 signaling, contributing to the transcription of genes involved in cell survival and proliferation.

-

Calcium Mobilization: CCR7 activation leads to a transient increase in intracellular calcium concentration ([Ca2+]i), a common feature of GPCR signaling that influences various cellular processes, including migration.

The diagram below illustrates the core signaling events following CCL21 binding to CCR7.

Quantitative Data on Pathway Function

The function of the CCR7-CCL21 axis has been quantified through various experimental models, particularly in studies involving CCR7-deficient mice (CCR7-/-). These models have been instrumental in demonstrating the pathway's necessity for immune cell trafficking and lymph node architecture.

| Parameter Measured | Experimental Model | Finding | Significance | Reference |

| Lymphocyte Populations | CCR7-/- Mice vs. Wild-Type (WT) | CCR7-/- mice exhibit a lack of T-cells in lymph nodes. | Demonstrates the essential role of CCR7 in lymphocyte homing to LNs. | |

| Mucosal T-Cell Accumulation | CCR7-/- Mice vs. WT | Age-dependent increase in mucosal CD4+ T lymphocytes, predominantly of the CD44hiCD62Llo effector memory subtype, in CCR7-/- mice. | Shows that lack of CCR7-mediated egress leads to lymphocyte accumulation in peripheral tissues. | |

| Dendritic Cell (DC) Migration | In vivo imaging of WT vs. CCR7-/- DCs | CCR7-/- DCs show significantly reduced downstream migration and speed within lymphatic capillaries compared to WT DCs. | Confirms that CCR7 is required for active DC migration through lymphatic vessels towards the LN. | |

| T-Cell Subset Distribution | Naive Murine Lymphoid Tissues | The major population of T-cells expressing CCR7 are CD62Lhigh CD44low (naive phenotype). Memory cells are subdivided into CCR7high (central memory) and CCR7low (effector memory). | Highlights the role of CCR7 expression levels in defining functional T-cell subsets and their location. | |

| Chemotactic Response | In vitro Transwell Assay | Peak migratory activity for both CCL19 and CCL21 towards CCR7-expressing cells is observed at a concentration of 10 nM. | Defines optimal chemokine concentrations for inducing migration in vitro. |

Key Experimental Protocols

Understanding the CCR7-CCL21 pathway relies on a set of core experimental methodologies. Detailed below are protocols for key assays used to investigate chemokine-mediated cell migration and analyze cell populations in lymphoid tissues.

In Vitro Chemotaxis (Transwell) Assay

This assay measures the directed migration of cells in response to a chemokine gradient.

Principle: Cells are placed in an upper chamber, separated by a porous membrane from a lower chamber containing the chemokine. The number of cells that migrate through the membrane towards the chemokine is quantified.

Detailed Methodology:

-

Cell Preparation: Culture CCR7-expressing cells (e.g., primary T-cells, dendritic cells, or cell lines like 300-19 stably expressing CCR7) and resuspend in assay medium at a concentration of 1 x 10^6 cells/mL.

-

Assay Setup:

-

Add 600 µL of assay medium containing varying concentrations of recombinant human CCL21 (e.g., 1, 10, 100 nM) to the lower wells of a 24-well Transwell plate. Use medium without chemokine as a negative control for random migration.

-

Place Transwell inserts (typically with a 5-µm pore size) into the wells.

-

Add 100 µL of the cell suspension (1 x 10^5 cells) to the top chamber of each insert.

-

-

Incubation: Incubate the plate for 3 hours at 37°C in a 5% CO2 incubator.

-

Quantification:

-

Carefully remove the inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the migrated cells using a cell counter or by flow cytometry with counting beads.

-

Results are often expressed as a "migration index" (number of cells migrating towards chemokine / number of cells migrating towards control medium).

-

In Vivo Lymphocyte Homing Assay

This assay tracks the ability of lymphocytes to migrate to lymph nodes within a living animal.

Principle: Fluorescently labeled lymphocytes are adoptively transferred into recipient mice. After a set time, lymph nodes are harvested, and the number of labeled cells that have homed to the LN is quantified by flow cytometry.

Detailed Methodology:

-

Cell Preparation: Isolate lymphocytes (e.g., from a healthy donor mouse) and label them with a fluorescent dye such as CFSE or a cell tracker dye according to the manufacturer's protocol.

-

Adoptive Transfer: Inject a defined number of labeled cells (e.g., 2 x 10^6 cells) intravenously (tail vein) into recipient mice. Experimental groups can include WT recipients, CCR7-/- recipients, or transfer of WT vs. CCR7-/- cells into WT recipients.

-

Homing Period: Allow cells to circulate and home to lymphoid organs for a defined period (e.g., 2 to 24 hours).

-

Tissue Harvest: Euthanize the mice and carefully dissect the peripheral and mesenteric lymph nodes.

-

Cell Suspension Preparation: Mechanically dissociate the lymph nodes into single-cell suspensions.

-

Flow Cytometry Analysis:

-

Stain the cell suspensions with antibodies against cell surface markers (e.g., CD3, CD4, B220) to identify specific lymphocyte populations.

-

Acquire the samples on a flow cytometer.

-

Gate on the specific lymphocyte population and quantify the percentage and absolute number of fluorescently labeled (homed) cells.

-

Immunohistochemistry (IHC) for CCL21 Expression in LNs

This technique is used to visualize the location of CCL21-producing cells within the lymph node tissue architecture.

Principle: Tissue sections are incubated with a primary antibody specific for CCL21, followed by a labeled secondary antibody that allows for visualization via microscopy.

Detailed Methodology:

-

Tissue Preparation:

-

Harvest lymph nodes and fix them in 4% paraformaldehyde or embed directly in OCT compound for frozen sectioning.

-

Cut thin sections (5-10 µm) using a cryostat or microtome and mount them on slides.

-

-

Antigen Retrieval (if using paraffin sections): Heat slides in a citrate buffer (pH 6.0) to unmask antigen epitopes.

-

Blocking: Incubate sections with a blocking buffer (e.g., normal goat serum in PBS) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections overnight at 4°C with a primary antibody targeting CCL21 (e.g., rabbit anti-CCL21).

-

Secondary Antibody Incubation: After washing, incubate sections with a fluorescently-labeled or enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488).

-

Counterstaining and Mounting: Counterstain with a nuclear stain like DAPI. Mount with an appropriate mounting medium.

-

Imaging: Visualize the sections using a confocal or fluorescence microscope. CCL21 expression is typically observed in high endothelial venules (HEVs) and the T-cell zones.

Conclusion and Future Directions

The CCR7-CCL21 signaling axis is unequivocally a cornerstone of lymph node development and immune cell homeostasis. Its role in guiding LTi and LTo cell interactions, establishing lymphoid architecture, and directing lymphocyte trafficking is well-established. The quantitative data derived from knockout models and functional assays underscore its non-redundant function in the immune system.

For researchers and drug development professionals, this pathway presents both challenges and opportunities. Targeting CCR7 could offer therapeutic potential for autoimmune diseases, where ectopic lymphoid neogenesis contributes to pathology, or in oncology, to prevent lymph node metastasis of CCR7-expressing tumors. Conversely, enhancing CCR7 signaling could be a strategy to improve vaccine efficacy by boosting immune cell migration to draining lymph nodes. Future research will likely focus on developing more specific modulators of this pathway, understanding the nuanced differences between CCL21 and its other ligand, CCL19, and further dissecting the downstream signaling events to identify more precise therapeutic targets.

References

- 1. Visualizing Lymph Node Structure and Cellular Localization using Ex-Vivo Confocal Microscopy [jove.com]

- 2. mdpi.com [mdpi.com]

- 3. A myriad of functions and complex regulation of the CCR7/CCL19/CCL21 chemokine axis in the adaptive immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hepatic Expression of Secondary Lymphoid Chemokine (CCL21) Promotes the Development of Portal-Associated Lymphoid Tissue in Chronic Inflammatory Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Expression Patterns of CCR7 Ligands in Secondary Lymphoid Organs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression, regulation, and function of the C-C motif chemokine ligands 19 (CCL19) and 21 (CCL21), the specific ligands for the C-C chemokine receptor 7 (CCR7). The precise spatial and quantitative expression of these chemokines within secondary lymphoid organs (SLOs) is fundamental to orchestrating immune cell trafficking, facilitating immune surveillance, and initiating adaptive immune responses. This document details the cellular sources of CCL19 and CCL21 in lymph nodes, the spleen, and Peyer's patches, summarizes quantitative expression data, outlines the critical CCR7 signaling pathways, and provides detailed protocols for key experimental methodologies.

Expression Patterns of CCR7 Ligands in Secondary Lymphoid Organs

The trafficking and strategic positioning of lymphocytes and dendritic cells (DCs) within SLOs are predominantly controlled by the chemokines CCL19 and CCL21 through their interaction with CCR7.[1][2] While both ligands bind to the same receptor, their expression patterns and biochemical properties are distinct, creating a sophisticated guidance system for immune cells.

Lymph Nodes

In lymph nodes, CCL19 and CCL21 are crucial for guiding naive T cells and mature DCs into the T-cell zones (paracortex).[1][3] Their expression is highly compartmentalized:

-

CCL21 : This is the more abundantly expressed of the two ligands in lymph nodes.[4] It is produced by several cell types. Fibroblastic reticular cells (FRCs) within the T-cell zone produce CCL21, which forms a haptotactic gradient along the FRC network, guiding migrating T cells and DCs. CCL21 is also expressed by high endothelial venules (HEVs) and lymphatic endothelial cells. The expression on HEVs is critical for triggering the firm adhesion and transmigration of naive lymphocytes from the blood into the lymph node.

-

CCL19 : Expression of CCL19 is more restricted. It is primarily produced by stromal cells and a subset of dendritic cells within the T-cell zone. While CCL21 is often immobilized on the extracellular matrix, CCL19 is thought to exist in a more soluble form, potentially playing a distinct role in fine-tuning cell positioning and retention within the paracortex.

The logical relationship of cellular sources for these ligands within a lymph node T-cell zone is visualized below.

References

- 1. A myriad of functions and complex regulation of the CCR7/CCL19/CCL21 chemokine axis in the adaptive immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Insights of CCR7 Signaling in Dendritic Cell Migration and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Does CCL19 act as a double-edged sword in cancer development? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of CCR7-mediated Immune Cell Trafficking

Audience: Researchers, scientists, and drug development professionals.

Abstract: The C-C chemokine receptor 7 (CCR7) and its ligands, CCL19 and CCL21, form a critical axis that orchestrates the trafficking of immune cells to and within secondary lymphoid organs (SLOs). This process is fundamental for initiating adaptive immune responses, maintaining immune surveillance, and establishing immunological tolerance. This guide provides a detailed examination of the molecular mechanisms governing CCR7-mediated cell migration, including receptor-ligand interactions, downstream signaling cascades, and the complex cytoskeletal rearrangements that drive cell movement. Furthermore, it offers comprehensive protocols for key experimental assays used to investigate this pathway and summarizes critical quantitative data to serve as a resource for researchers in immunology and drug development.

Introduction to the CCR7-Ligand System

The chemokine receptor CCR7 is a class A G-protein-coupled receptor (GPCR) that is centrally involved in the homing and positioning of various immune cell subsets.[1] Its expression is a defining characteristic of naïve T and B cells, central memory T cells (Tcm), regulatory T cells, and mature dendritic cells (DCs).[1][2][3][4] The primary function of CCR7 is to guide these cells to SLOs, such as lymph nodes and the spleen, where they can interact to initiate immune responses.

CCR7 has two specific chemokine ligands:

-

CCL19 (MIP-3β or ELC): Primarily secreted by stromal cells and mature DCs within the T-cell zones of SLOs. CCL19 is a potent inducer of CCR7 internalization and signaling.

-

CCL21 (SLC or 6Ckine): Expressed by high endothelial venules (HEVs) and lymphatic endothelial cells. Unlike CCL19, CCL21 has an extended, positively charged C-terminal tail that allows it to bind to glycosaminoglycans (GAGs) on the cell surface and in the extracellular matrix, forming a stable haptotactic gradient for migrating cells.

This dual-ligand system allows for precise spatial and temporal control over immune cell trafficking, from entry into the lymph node to positioning within specific microenvironments.

Quantitative Characteristics of the CCR7 System

Quantitative understanding of receptor affinity and expression is crucial for modeling cell trafficking and for pharmacological studies.

Ligand-Receptor Binding Affinities

The binding affinity (expressed as the dissociation constant, Kd) of CCL19 and CCL21 to CCR7 can vary depending on the experimental system and the presence of post-translational modifications, such as tyrosine sulfation on the receptor's N-terminus, which can enhance binding.

| Ligand | Receptor/Peptide Fragment | Method | Dissociation Constant (Kd) |

| CCL19 | CCR7 (full length) | Varies | ~0.1 - 10 nM |

| CCL19 | CCR7 N-terminus (pGlu1–30 C24A) | NMR Titration | 52 ± 36 µM |

| CCL19 | CCR7 N-terminus (5-11) | NMR Titration | 200 ± 100 µM |

| CCL21 | CCR7 N-terminus (unmodified) | NMR Titration | 150 ± 30 µM |

| CCL21 | CCR7 N-terminus (sulfated Y17) | NMR Titration | 420 ± 80 µM |

Note: Affinities measured using isolated peptide fragments are significantly lower than those for the full-length receptor in a cell membrane context. The high micromolar Kd values reflect the interaction with only a portion of the receptor, while nanomolar affinities are typically observed in whole-cell binding assays.

CCR7 Expression on Key Immune Cell Subsets

CCR7 expression levels distinguish different lymphocyte populations and their migratory potential. Naïve and central memory T cells, which recirculate through SLOs, express high levels of CCR7. In contrast, effector memory T cells (Tem), which patrol peripheral tissues, are typically CCR7-low or negative.

| Cell Type | Subpopulation | Typical CCR7 Expression Level | Key Function |

| T Cells | Naïve (CD4+ & CD8+) | High / Uniformly High | Homing to lymph nodes to scan for cognate antigen. |

| Central Memory (Tcm) | High | Recirculation through lymph nodes for rapid secondary response. | |

| Effector Memory (Tem) | Low / Negative | Patrolling peripheral, non-lymphoid tissues. | |

| Dendritic Cells | Immature DCs | Low / Negative | Antigen capture in the periphery. |

| Mature DCs | High | Migration to draining lymph nodes for antigen presentation. |

Molecular Mechanism of CCR7-Mediated Trafficking

CCR7 activation initiates a complex signaling network that culminates in directed cell movement (chemotaxis). This process involves G-protein activation, generation of second messengers, and a profound reorganization of the actin cytoskeleton.

Ligand Binding and G-Protein Activation

Binding of CCL19 or CCL21 induces a conformational change in the CCR7 receptor, which promotes its interaction with heterotrimeric G proteins, primarily of the Gαi family. This interaction catalyzes the exchange of GDP for GTP on the Gαi subunit, causing its dissociation from the Gβγ dimer. Both Gαi-GTP and the free Gβγ dimer act as signaling molecules to activate distinct downstream effector pathways.

Downstream Signaling Cascades

The dissociated G-protein subunits trigger multiple parallel signaling modules that regulate different aspects of cell function, including chemotaxis, survival, and migratory speed.

-

PI3K/Akt Pathway: Primarily activated by the Gβγ subunit, the Phosphoinositide 3-kinase (PI3K) pathway is a crucial regulator of cell survival and polarity. PI3K phosphorylates PIP2 to generate PIP3, which acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, such as Akt and Rac/Cdc42 GEFs (Guanine nucleotide Exchange Factors). This local accumulation of PIP3 at the leading edge of the cell helps establish a front-rear polarity essential for directional migration.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is activated downstream of CCR7 and is essential for chemotaxis.

-

RhoA Pathway: CCR7 signaling also engages the small GTPase RhoA. RhoA and its downstream effector, ROCK (Rho-associated kinase), are critical for regulating actomyosin contractility at the cell's rear (uropod), which is necessary for detachment and forward propulsion.

The diagram below illustrates the core components of the CCR7 signaling network.

Cytoskeletal Reorganization and Cell Polarization

Directed cell migration is a dynamic, multi-step process driven by the cytoskeleton.

-

Polarization and Protrusion: The localized activation of Rac and Cdc42 at the cell's leading edge, downstream of PI3K, promotes the activation of the Arp2/3 complex. This complex nucleates new actin filaments, driving the formation of branched actin networks that push the cell membrane forward, creating lamellipodia and filopodia.

-

Adhesion: As the leading edge extends, new adhesions to the extracellular matrix are formed via integrins.

-

Translocation and Retraction: At the rear of the cell, RhoA-ROCK signaling promotes the phosphorylation of myosin light chain (MLC), leading to actomyosin contraction. This contraction generates the force needed to pull the cell body forward and retract the uropod, completing the migratory cycle.

The coordinated action of these front- and rear-located signaling modules ensures efficient and directional movement along the chemokine gradient.

Key Experimental Protocols for Studying CCR7 Function

Investigating CCR7 function requires a combination of techniques to assess cell migration, receptor expression, and signal transduction.

Chemotaxis (Transwell) Assay

This assay is the gold standard for quantifying directed cell migration in vitro. It uses a permeable membrane to separate cells from a chemoattractant.

Detailed Methodology:

-

Cell Preparation: Culture immune cells of interest (e.g., T cells, DCs) to the appropriate density. Prior to the assay, starve the cells by incubating them in serum-free or low-serum medium for 2-4 hours. This reduces basal migration and enhances the response to the chemoattractant.

-

Assay Setup:

-

Add assay medium containing the desired concentration of CCL19 or CCL21 (e.g., 1-100 nM) to the lower wells of a 24-well plate. Include a negative control well with medium only.

-

Resuspend the starved cells in assay medium at a concentration of 1-2 x 10^6 cells/mL.

-

Place Transwell inserts (typically with 5 µm pores for lymphocytes) into the wells.

-

Add 100 µL of the cell suspension (1-2 x 10^5 cells) to the top of each insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by the cell type's migratory capacity (typically 2-4 hours for lymphocytes).

-

Quantification:

-

Carefully remove the inserts. To count only migrated cells, gently wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.

-

Collect the cells that have migrated into the lower chamber.

-

Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed time) or a hemocytometer. Alternatively, cells on the bottom of the membrane can be fixed, stained with crystal violet, and counted under a microscope.

-

Flow Cytometry for CCR7 Expression

This protocol allows for the precise quantification of CCR7 surface expression on different cell populations within a heterogeneous sample.

Detailed Methodology:

-

Cell Preparation: Prepare a single-cell suspension from blood (PBMCs) or lymphoid tissue. Use freshly collected samples, as CCR7 can internalize upon manipulation or storage.

-

Staining:

-

Aliquot up to 1 x 10^6 cells per tube.

-

Wash cells with cold FACS buffer (e.g., PBS with 1% BSA and 0.09% sodium azide).

-

Resuspend the cell pellet in 100 µL of FACS buffer containing the primary anti-CCR7 antibody and other surface markers (e.g., anti-CD4, anti-CD45RA to identify naïve T cells). Include an isotype control to determine background staining.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Washing: Wash the cells twice with 2-3 mL of cold FACS buffer to remove unbound antibodies.

-

Fixation (Optional): If not analyzing immediately, resuspend cells in 0.5 mL of 1% paraformaldehyde and store at 4°C in the dark. Analyze within 24 hours.

-

Data Acquisition: Acquire samples on a flow cytometer, ensuring proper voltage settings and compensation are established using control samples.

-

Analysis: Gate on the cell population of interest (e.g., CD4+ lymphocytes) and quantify the percentage of CCR7-positive cells and the mean fluorescence intensity (MFI) relative to the isotype control.

Calcium Flux Assay

This assay measures the rapid increase in intracellular calcium ([Ca²⁺]i) that occurs immediately after GPCR activation, serving as a direct readout of receptor signaling.

Detailed Methodology:

-

Cell Preparation and Dye Loading:

-

Resuspend 10-20 x 10^6 cells in 1 mL of loading medium (e.g., RPMI with 2% FCS and 25mM HEPES).

-

Add a calcium-sensitive dye such as Indo-1 AM to a final concentration of 1-5 µM. Indo-1 is a ratiometric dye, meaning its emission wavelength shifts upon binding calcium, which allows for robust measurements.

-

Incubate for 30-45 minutes at 37°C in the dark.

-

-

Washing: Wash the cells twice with warm medium to remove extracellular dye.

-

Analysis:

-

Resuspend cells at 1 x 10^6 cells/mL and allow them to equilibrate at 37°C for at least 10 minutes.

-

Place a tube on a flow cytometer capable of kinetic analysis and UV excitation.

-

Begin acquiring data to establish a stable baseline of fluorescence for approximately 30-60 seconds.

-

Briefly pause the acquisition, add the stimulus (e.g., CCL19), and immediately resume data collection.

-

Continue recording the signal for several minutes until the fluorescence ratio returns to baseline.

-

-

Data Interpretation: The data is plotted as the ratio of calcium-bound to calcium-free dye fluorescence over time. A sharp peak following stimulus addition indicates a positive response. Positive (e.g., ionomycin) and negative controls should be included.

Conclusion and Therapeutic Outlook

The CCR7-CCL19/CCL21 axis is a master regulator of adaptive immunity, ensuring that the correct cells are in the right place at the right time. Its central role in directing both immune cells and metastasizing cancer cells to lymph nodes makes it a highly attractive target for therapeutic intervention. A thorough understanding of its signaling mechanisms and the availability of robust experimental protocols are essential for developing novel strategies to modulate its activity. Such strategies could aim to enhance immune responses in vaccines and immunotherapy or, conversely, to block pathological cell migration in autoimmune diseases, transplant rejection, and cancer metastasis.

References

- 1. Frontiers | The Multi-Functional Roles of CCR7 in Human Immunology and as a Promising Therapeutic Target for Cancer Therapeutics [frontiersin.org]

- 2. The Roles of CCR7 for the Homing of Memory CD8+ T Cells into Their Survival Niches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCR7 Plays No Appreciable Role in Trafficking of Central Memory CD4 T Cells to Lymph Nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Technical Notes: CCR7: R&D Systems [rndsystems.com]

Introduction: The Master Regulator of Immune Trafficking

An In-Depth Technical Guide to the CCR7/CCL19 Axis in Adaptive Immunity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the C-C chemokine receptor 7 (CCR7) and its ligand, C-C motif chemokine ligand 19 (CCL19), detailing their critical role in orchestrating adaptive immune responses. We will explore the molecular mechanisms, signaling pathways, and key cellular interactions governed by this axis, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and therapeutic development.

The adaptive immune system relies on the precise migration and interaction of immune cells within specialized microenvironments.[1] The CCR7/CCL19 axis is a cornerstone of this process, primarily responsible for guiding dendritic cells (DCs) and T lymphocytes to secondary lymphoid organs (SLOs) such as lymph nodes, where immune responses are initiated and shaped.[1][2][3] CCR7, a G-protein coupled receptor (GPCR), and its ligands, CCL19 and CCL21, orchestrate the homing of these cells, making this axis a critical checkpoint in the generation of immunity and the maintenance of tolerance.[2] Dysregulation of CCR7 signaling is implicated in various pathologies, including autoimmune diseases and cancer metastasis, making it a promising target for therapeutic intervention.

Core Components: The Receptor and Its Ligand

-

CCR7 (CD197): A seven-transmembrane GPCR expressed on various immune cells, including naive and central memory T cells, regulatory T cells, mature DCs, and some B cells. Upregulation of CCR7 on DCs upon maturation is a critical step that licenses them to leave peripheral tissues and migrate to draining lymph nodes.

-

CCL19 (MIP-3β, ELC): One of the two specific ligands for CCR7. It is primarily secreted by stromal cells and mature DCs within the T-cell zones of SLOs. Unlike its counterpart CCL21, which is also expressed on lymphatic endothelium and can be immobilized on glycosaminoglycans, CCL19 is thought to form soluble chemoattractant gradients. CCL19 is a potent inducer of CCR7 internalization and desensitization, a key difference from CCL21.

CCR7/CCL19 Signaling Pathways

Binding of CCL19 to CCR7 initiates a cascade of intracellular signaling events that dictate cellular responses like chemotaxis, survival, and activation. This signaling is primarily mediated through two distinct, yet interconnected, pathways: G-protein-dependent signaling and β-arrestin-dependent signaling.

G-Protein-Dependent Signaling

Upon CCL19 binding, CCR7 undergoes a conformational change, allowing it to act as a guanine nucleotide exchange factor (GEF) for heterotrimeric Gαi proteins. This leads to the dissociation of the Gαi subunit from the Gβγ dimer, both of which activate downstream effectors. Key pathways include:

-

PI3K/Akt Pathway: Activated Gβγ subunits recruit and activate Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation of Akt. This pathway is crucial for promoting cell survival and proliferation.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-regulated kinase (ERK), is activated downstream of CCR7. ERK5 has been specifically implicated in CCL19-mediated T-cell chemotaxis. This pathway regulates gene expression and cellular motility.

β-Arrestin-Dependent Signaling and Receptor Regulation

CCL19 is a particularly effective inducer of β-arrestin recruitment to CCR7. This has two major consequences:

-

Receptor Desensitization and Internalization: β-arrestin binding uncouples the receptor from G-proteins, terminating the primary signal. It also acts as an adaptor protein to facilitate the internalization of the CCR7-CCL19 complex into endosomes, clearing the receptor from the cell surface.

-

Biased Signaling: β-arrestin can act as a scaffold for other signaling molecules, initiating a wave of G-protein-independent signaling. This can lead to sustained activation of pathways like ERK, contributing to distinct cellular outcomes compared to G-protein signaling alone.

Role in Immune Cell Trafficking

The primary function of the CCR7/CCL19 axis is to direct the movement of DCs and T cells to and within SLOs, which is fundamental for initiating adaptive immunity.

-

Dendritic Cell Migration: Immature DCs in peripheral tissues capture antigens. Upon activation by pathogens, they mature and upregulate CCR7 expression. This newfound sensitivity to CCL19 and CCL21 allows them to migrate from the tissue, enter lymphatic vessels, and home to the T-cell zone of the draining lymph node. This journey is essential for presenting the captured antigen to naive T cells.

-

T-Cell Homing: Naive T cells continuously circulate between the blood and SLOs in a process of immune surveillance. Their entry into lymph nodes from the blood via high endothelial venules (HEVs) is critically dependent on CCR7. Once inside the lymph node, CCL19 and CCL21 gradients guide their migration within the paracortex, increasing the probability of encountering an antigen-presenting DC.

-

Memory T-Cell Positioning: The CCR7/CCL19 axis also distinguishes between central memory T cells (TCM), which are CCR7-positive and reside in SLOs for rapid reactivation, and effector memory T cells (TEM), which are CCR7-negative and patrol peripheral tissues.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the CCR7/CCL19 axis, compiled from various studies. These values can vary based on the cell type and experimental conditions used.

Table 1: Binding Affinities and Dissociation Constants (Kd)

| Ligand | Receptor/Peptide | Method | Dissociation Constant (Kd) | Source |

|---|---|---|---|---|

| CCL19 | CCR7 (on cells) | Ligand Binding | ~0.2 nM | N/A |

| CCL19 | CCR7 N-terminal peptide (2-30) | NMR | 12 ± 13 µM | |

| CCL19 | CCR7 N-terminal peptide (5-11) | NMR | 200 ± 100 µM |

| Ac-[Nle(72)]CCL-19(8-77) | CCR7 | GTP-γS Binding | KB ~350 nM (Antagonist) | |

Table 2: Functional Responses to CCR7/CCL19 Stimulation

| Cell Type | Assay | Ligand/Concentration | Measured Response | Source |

|---|---|---|---|---|

| T-Cells | Chemotaxis | CCL19 (5 nM) | Strong chemotaxis | |

| Dendritic Cells | Chemotaxis | CCL19 (100 nM) | Effective KD ~100 nM | |

| PBMCs | Chemotaxis | CCL19 (50 ng/ml) | Increased cell migration | |

| Jurkat Cells | Apoptosis | CCL19 | Time-dependent decrease in viability |

| CD8+ T-Cells | IFN-γ Secretion | CCL19 | ~2-fold increase in IFN-γ+ cells | |

Key Experimental Protocols

Protocol 1: Chemotaxis (Transwell) Assay

Principle: This assay quantifies the directed migration of cells through a porous membrane in response to a chemoattractant gradient.

Reagents and Materials:

-

Transwell inserts (e.g., 3.0 to 5.0 µm pore size for lymphocytes)

-

24-well plates

-

CCR7-expressing cells (e.g., mature DCs, T-cell lines)

-

Assay Medium: RPMI 1640 + 0.5% Bovine Serum Albumin (BSA)

-

Chemoattractant: Recombinant human CCL19 (PeproTech or similar)

-

Counting solution/method (e.g., Hemocytometer, flow cytometer)

Procedure:

-

Prepare Chemoattractant Gradient: Add 600 µL of assay medium containing the desired concentration of CCL19 (e.g., 50 ng/mL) to the lower chambers of the 24-well plate. Add medium without CCL19 to negative control wells.

-

Cell Preparation: Resuspend CCR7+ cells in assay medium at a concentration of 1-2 x 10^6 cells/mL.

-

Loading Cells: Add 100-300 µL of the cell suspension to the upper chamber of each Transwell insert.

-

Incubation: Place the plate in a humidified incubator at 37°C, 5% CO2 for 90 minutes to 3 hours. Incubation time should be optimized for the specific cell type.

-

Cell Quantification: Carefully remove the Transwell inserts. Count the cells that have migrated into the lower chamber using a hemocytometer or a flow cytometer.

-

Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards CCL19 by the number of cells that migrated towards the medium-only control.

Protocol 2: Flow Cytometry for CCR7 Surface Expression

Principle: This protocol uses a fluorescently-labeled monoclonal antibody to detect and quantify the expression of CCR7 on the cell surface.

Reagents and Materials:

-

Cells of interest (e.g., PBMCs, cultured T cells or DCs)

-

FACS Buffer: PBS + 1% BSA

-

Primary Antibody: PE-conjugated anti-human CCR7 mAb (e.g., Clone 150503) or an equivalent for murine studies.

-

Isotype Control: PE-conjugated mouse IgG2a, kappa isotype control.

-

Fixation Buffer (optional): 1% Paraformaldehyde in PBS.

-

5 mL FACS tubes.

Procedure:

-

Cell Preparation: Aliquot up to 0.5 x 10^6 cells per FACS tube.

-

Pellet Cells: Centrifuge at 300-400 x g (approx. 1100 rpm) for 5 minutes. Discard the supernatant.

-

Staining: Resuspend the cell pellet in 100 µL of cold FACS buffer containing the pre-titrated optimal concentration of anti-CCR7 antibody or the corresponding isotype control.

-

Incubation: Incubate for 30-60 minutes at 4°C in the dark.

-

Wash: Add 2-3 mL of cold FACS buffer and centrifuge as in step 2.

-

Resuspension: Discard the supernatant and resuspend the cells in 300-500 µL of FACS buffer for immediate analysis on a flow cytometer. Alternatively, resuspend in fixation buffer for later analysis (store at 4°C, analyze within 24 hours).

-

Data Acquisition & Analysis: Acquire data on a flow cytometer. Gate on the live cell population and analyze the fluorescence intensity in the appropriate channel (e.g., PE) to determine the percentage of CCR7+ cells and the mean fluorescence intensity (MFI) compared to the isotype control.

Protocol 3: Calcium Mobilization (Flux) Assay

Principle: As CCR7 is a Gq/i-coupled receptor, ligand binding leads to the release of Ca2+ from intracellular stores into the cytoplasm. This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that increases its fluorescence intensity upon binding to Ca2+, which can be measured in real-time.

Reagents and Materials:

-

CCR7-expressing cells

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive dye (e.g., Fluo-4 AM, Fluo-8)

-

Probenecid (optional, an anion-transport inhibitor to improve dye retention in some cell lines).

-

Recombinant human CCL19

-

Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Seeding: Seed cells into a 96-well or 384-well black, clear-bottom plate and culture overnight to form a confluent monolayer. For suspension cells, use appropriate V-bottom plates.

-

Dye Loading: Prepare the dye loading solution according to the manufacturer's instructions, often containing the fluorescent dye and probenecid in assay buffer.

-

Remove culture medium from the wells and add 100 µL of the dye loading solution.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C, 5% CO2, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye.

-

Assay Measurement: Place the plate into the fluorescence plate reader set to the correct excitation/emission wavelengths for the dye.

-

Baseline Reading: Record a stable baseline fluorescence for 15-30 seconds.

-

Ligand Injection: The instrument automatically injects a specific volume of the CCL19 solution into the wells to achieve the desired final concentration.

-

Kinetic Reading: Immediately after injection, continue to record the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the transient increase in intracellular calcium.

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Dose-response curves can be generated by testing a range of CCL19 concentrations to determine the EC50.

Therapeutic Targeting of the CCR7/CCL19 Axis

The central role of this axis in immune cell trafficking makes it an attractive target for drug development.

-

Autoimmunity and Inflammation: Inhibiting the CCR7/CCL19 axis could prevent the migration of pathogenic T cells and DCs to sites of inflammation or lymphoid organs, thereby dampening the immune response. For example, down-regulation of the CCR7/CCL19 axis in the skin is a critical event for clinical remission in psoriasis patients treated with TNF blockers.

-

Cancer Metastasis: Many types of cancer cells, including those from breast cancer and melanoma, can hijack the CCR7/CCL19 pathway to metastasize to lymph nodes. Developing CCR7 antagonists or blocking antibodies could represent a strategy to prevent tumor dissemination.

-

Vaccine Development & Immunotherapy: Conversely, leveraging this axis can enhance immune responses. Using CCL19 as a vaccine adjuvant can improve the recruitment of DCs and T cells to lymph nodes, boosting the generation of antigen-specific immunity. Furthermore, selecting for CCR7+ DCs for use in DC-based cancer vaccines enhances their migration to lymph nodes and subsequent anti-tumor immune responses.

References

- 1. The Multi-Functional Roles of CCR7 in Human Immunology and as a Promising Therapeutic Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCL19 and CCR7 Expression, Signaling Pathways, and Adjuvant Functions in Viral Infection and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | CCL19 and CCR7 Expression, Signaling Pathways, and Adjuvant Functions in Viral Infection and Prevention [frontiersin.org]

Methodological & Application

Application Notes: In Vitro Chemotaxis Assay Using CCL21

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The chemokine CCL21, also known as Secondary Lymphoid-tissue Chemokine (SLC), plays a crucial role in directing the migration of various immune cells, including dendritic cells and T-lymphocytes, to secondary lymphoid organs.[1][2][3] It exerts its function by binding to the G-protein coupled receptor (GPCR) CCR7.[1][4] The CCL21/CCR7 axis is not only pivotal for immune surveillance but is also implicated in pathological processes such as inflammation and cancer metastasis, where tumor cells can hijack this pathway to migrate to lymph nodes. Understanding and quantifying cell migration in response to a CCL21 gradient is therefore of significant interest for immunology and oncology research.

This document provides a detailed protocol for performing an in vitro chemotaxis assay using a Boyden chamber system (e.g., Transwell® permeable supports) to measure the migratory response of cells to CCL21.

CCL21/CCR7 Signaling Pathway

Upon binding of CCL21 to its receptor CCR7, a cascade of intracellular signaling events is initiated, leading to cytoskeletal rearrangement and directed cell movement. The binding triggers the activation of G-proteins, which in turn stimulates downstream pathways including the PI3K/AKT and MAPK/ERK pathways. These signaling cascades culminate in actin polymerization and the formation of migratory structures like lamellipodia, driving the cell towards the chemokine source.

Caption: CCL21/CCR7 signaling pathway leading to chemotaxis.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials and Reagents

-

Cells: CCR7-expressing cells (e.g., mature dendritic cells, naïve T-cells, or a relevant cancer cell line).

-

Recombinant Human/Murine CCL21: Lyophilized, to be reconstituted in sterile PBS or water.

-

Chemotaxis Chamber: 24-well or 96-well plate with permeable support inserts (e.g., Transwell®). The pore size of the insert membrane is critical and depends on the cell type being used. For leukocytes, a 3.0 µm pore size is often recommended, while larger cells may require 5.0 µm or 8.0 µm pores.

-

Cell Culture Medium: Appropriate for the cell type (e.g., RPMI-1640, DMEM).

-

Serum-Free Medium: For cell starvation and the assay itself.

-

Bovine Serum Albumin (BSA): To be added to the serum-free medium.

-

Calcein-AM or other fluorescent dye: For cell labeling and quantification.

-

Fluorescence Plate Reader or Microscope: For data acquisition.

-

General lab equipment: Pipettes, sterile tubes, incubator, centrifuge, etc.

Experimental Workflow

Caption: Workflow for an in vitro chemotaxis assay.

Detailed Method

-

Cell Preparation:

-

Culture CCR7-expressing cells to a healthy, sub-confluent state.

-

Harvest the cells and wash them with serum-free medium.

-

Resuspend the cells in serum-free medium containing 0.1% BSA at a concentration of 1 x 10^6 cells/mL. It is important to perform the assay in serum-free or low-serum conditions, as serum itself is a potent chemoattractant and can mask the effects of CCL21.

-

(Optional but recommended for fluorescence-based quantification) Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.

-

-

Assay Setup:

-

Prepare serial dilutions of CCL21 in serum-free medium containing 0.1% BSA. A typical concentration range to test is 1-1000 ng/mL.

-

Add the CCL21 dilutions to the lower wells of the chemotaxis plate. Include a negative control with only serum-free medium.

-

Carefully place the permeable support inserts into the wells, avoiding air bubbles.

-

Add 100 µL of the cell suspension to the upper chamber of each insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2. The incubation time will need to be optimized for your specific cell type but is typically between 2 and 6 hours.

-

-

Quantification of Migrated Cells:

-

After incubation, carefully remove the inserts from the plate.

-

To remove non-migrated cells, gently wipe the inside of the insert with a cotton swab.

-

Fluorescence-based method: If cells were labeled with a fluorescent dye, you can measure the fluorescence of the cells that have migrated through the membrane into the lower well using a fluorescence plate reader.

-

Microscopy-based method: Alternatively, you can fix and stain the migrated cells on the bottom of the insert membrane (e.g., with DAPI or Crystal Violet) and count them using a microscope.

-

Data Presentation

The results of a chemotaxis assay are often expressed as a chemotactic index, which is the fold increase in migration in response to the chemoattractant compared to the spontaneous migration (negative control).

Chemotactic Index = (Number of cells migrating towards CCL21) / (Number of cells migrating towards medium alone)

| CCL21 Concentration (ng/mL) | Mean Migrated Cells (RFU or Count) | Standard Deviation | Chemotactic Index |

| 0 (Control) | 5,000 | 500 | 1.0 |

| 10 | 15,000 | 1,200 | 3.0 |

| 50 | 35,000 | 2,500 | 7.0 |

| 100 | 50,000 | 4,000 | 10.0 |

| 200 | 48,000 | 3,800 | 9.6 |

| 500 | 25,000 | 2,000 | 5.0 |

This is example data and will vary depending on the cell type and experimental conditions.

| Parameter | Dendritic Cells | Naïve T-Cells | Breast Cancer Cells (MDA-MB-231) |

| Optimal CCL21 Conc. | 100-250 ng/mL | 100-500 ng/mL | 50-200 ng/mL |

| Insert Pore Size | 5 µm | 3-5 µm | 8 µm |

| Incubation Time | 3-4 hours | 2-3 hours | 4-6 hours |

Troubleshooting

| Problem | Possible Cause | Solution |

| High background migration | Serum in the assay medium. | Ensure all media used in the assay are serum-free. |

| Insert membrane was damaged. | Handle inserts carefully with forceps. | |

| Low or no migration | Sub-optimal CCL21 concentration. | Perform a dose-response curve to find the optimal concentration. |

| Incorrect pore size for the cell type. | Choose a pore size appropriate for your cells. | |

| Low CCR7 expression on cells. | Confirm CCR7 expression by flow cytometry or western blot. | |

| Incubation time is too short or too long. | Optimize the incubation time for your specific cells. | |

| High variability between replicates | Inconsistent cell numbers. | Ensure a homogenous cell suspension and accurate pipetting. |

| Air bubbles between insert and medium. | Carefully place the insert into the well to avoid trapping air. |

By following this detailed protocol and considering the optimization and troubleshooting tips, researchers can obtain reliable and reproducible data on CCL21-mediated chemotaxis.

References

How to measure CCL19 concentration in tissue samples

Answering the user's request.## Measuring CCL19 Concentration in Tissue Samples: Application Notes and Protocols

Introduction

Chemokine (C-C motif) ligand 19 (CCL19), also known as Macrophage Inflammatory Protein-3 beta (MIP-3β), is a critical chemokine involved in immune surveillance, lymphocyte trafficking, and the development of adaptive immune responses.[1][2] It primarily functions by binding to its receptor, CCR7, which is expressed on various immune cells, including T cells and mature dendritic cells (DCs).[3] This interaction directs the migration of these cells to secondary lymphoid organs, a crucial step for initiating immune responses.[1] Given its role in inflammation, autoimmune diseases, and cancer, accurately quantifying CCL19 levels in tissue samples is essential for both basic research and clinical drug development.

This document provides detailed application notes and protocols for the quantitative and semi-quantitative measurement of CCL19 in tissue samples using three common techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Immunohistochemistry (IHC), and Mass Spectrometry (MS).

Part 1: Quantitative Measurement of CCL19 in Tissue Samples

Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)